3-(3-Chloro-4-methylphenyl)oxolan-3-ol
Description
3-(3-Chloro-4-methylphenyl)oxolan-3-ol is a halogenated aromatic compound featuring a tetrahydrofuran (oxolane) ring substituted at position 3 with a hydroxyl (-OH) group and a 3-chloro-4-methylphenyl moiety. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.68 g/mol (calculated from atomic masses). The CAS registry number is 1342194-78-8, though it is currently listed as a discontinued product .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPUGRKHORWSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCOC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous oxolane derivatives and halogenated aromatics. Key comparisons include:
3-Bromo-4-((tetrahydrofuran-2-yl)methoxy)benzoic acid
- Molecular Formula : C₁₂H₁₃BrO₄ (estimated).
- Key Differences :
- Replaces the chloro-methylphenyl group with a bromine atom and a tetrahydrofuran-2-yl methoxy group.
- The benzoic acid (-COOH) group introduces acidity (pKa ~4.2), absent in the target compound.
- Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, influencing membrane permeability in biological systems .
3-(Prop-2-en-1-yl)oxolan-3-ol
- Molecular Formula : C₇H₁₂O₂.
- Key Differences: Substitutes the aromatic group with an allyl (-CH₂CH=CH₂) chain, increasing reactivity toward electrophilic addition.
4-(3-Hydroxyphenyl)oxolan-3-ol
- Molecular Formula : C₁₀H₁₂O₃ (CAS 2172257-66-6).
- Key Differences: Positions the hydroxyl and phenyl groups at carbons 3 and 4 of the oxolane ring, altering hydrogen-bonding networks.
3-(3-Furyl)-D-alanine Derivatives
- Key Differences: Replaces the chloro-methylphenyl group with a furan ring, introducing conjugated π-systems for enhanced UV absorption. Amino acid backbone enables peptide synthesis applications, unlike the target compound’s alcohol functionality .
Data Table: Comparative Properties of Selected Compounds
Key Research Findings
Physicochemical Properties
- Solubility : The hydroxyl group enhances water solubility (~1.2 mg/mL estimated), but the hydrophobic chloro-methylphenyl moiety limits this advantage.
- Stability : Chlorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, contrasting with brominated analogs prone to debromination .
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